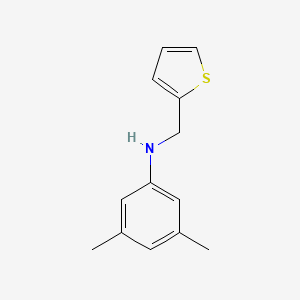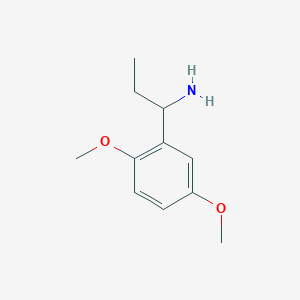
1-(2,5-Dimethoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)propan-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited commercial applications. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of this compound from nitrostyrene intermediates.
Substitution: Formation of various substituted phenethylamines.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Industry: Limited industrial applications, primarily in research and development settings.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)propan-1-amine involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
2,5-Dimethoxyamphetamine (2,5-DMA): Shares the same methoxy substitution pattern but differs in the position of the amine group.
2,4-Dimethoxyamphetamine (2,4-DMA): Similar structure but with methoxy groups at different positions on the benzene ring.
3,4-Dimethoxyamphetamine (3,4-DMA): Another isomer with methoxy groups at the 3 and 4 positions.
These compounds share similar chemical properties but differ in their pharmacological effects and receptor binding profiles, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10H,4,12H2,1-3H3 |
Clé InChI |
NSOXLVZWGDWPBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13243496.png)
![{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13243497.png)
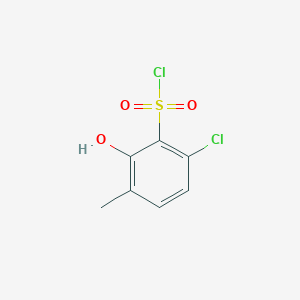

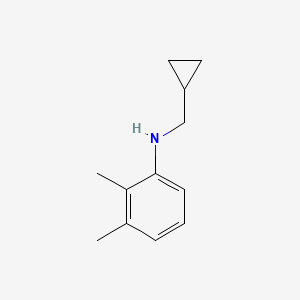
![tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13243525.png)
![5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13243532.png)
![3-[(2-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13243534.png)
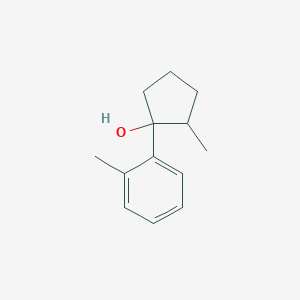
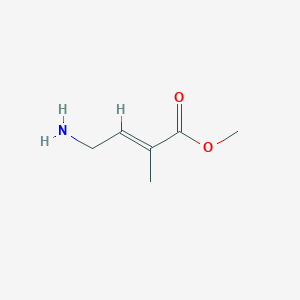
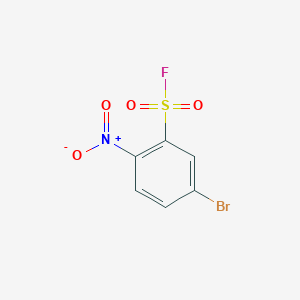
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
